3-Butoxypyrrolidine

Description

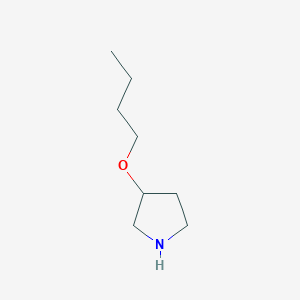

Structure

3D Structure

Properties

IUPAC Name |

3-butoxypyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-3-6-10-8-4-5-9-7-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVWKQFHZQBECR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20663050 | |

| Record name | 3-Butoxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20663050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946715-13-5 | |

| Record name | 3-Butoxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20663050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of 3-Butoxypyrrolidine

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active molecules.[1] Its saturated, five-membered heterocyclic structure provides a three-dimensional framework that can be strategically functionalized to modulate pharmacological activity, selectivity, and pharmacokinetic properties.[1] Substituted pyrrolidines, such as 3-aryl pyrrolidines, have demonstrated potent activity as ligands for serotonin and dopamine receptors, among other biological targets.[1]

This guide focuses on 3-Butoxypyrrolidine , a representative N-heterocycle. For any novel compound like this entering a drug discovery pipeline, a thorough and early assessment of its fundamental physicochemical properties is not merely a formality but a critical step that dictates its future development. Properties such as solubility, lipophilicity (LogP), and ionization state (pKa) are paramount as they govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

This document serves as a technical resource for researchers, providing both a summary of key physicochemical parameters and, more importantly, the robust, field-proven experimental protocols required to determine them. The methodologies described herein are designed to be self-validating, ensuring data integrity and reproducibility.

Core Physicochemical Properties of this compound

A precise understanding of a compound's physical and chemical characteristics is the foundation of its development. The following table summarizes the essential properties for this compound. As this is a specialized chemical, many of these values are not available in public literature and must be determined experimentally using the protocols detailed in the subsequent sections.

| Property | Value | Significance in Drug Development |

| IUPAC Name | This compound | Unambiguous chemical identification. |

| Molecular Formula | C₈H₁₇NO | Determines exact mass and elemental composition. |

| Molecular Weight | 143.23 g/mol | Influences diffusion rates and is a key parameter in Lipinski's Rule of Five. |

| Aqueous Solubility | Requires experimental determination | Directly impacts bioavailability and formulation options. Low solubility can hinder assays.[2] |

| LogP (Octanol/Water) | Requires experimental determination | Measures lipophilicity; critical for predicting membrane permeability and oral absorption. |

| pKa (Acid Dissociation Constant) | Requires experimental determination | Determines the ionization state at physiological pH (7.4), affecting solubility and target binding.[3] |

| Boiling Point | Requires experimental determination | Relevant for purification (distillation) and assessing volatility. |

| Density | Requires experimental determination | Important for formulation and process chemistry calculations. |

Section 1: Aqueous Solubility Determination

Expert Insight: Aqueous solubility is a gatekeeper property in drug discovery. A compound that cannot dissolve in aqueous media will likely have poor bioavailability and will be challenging to formulate. We present a kinetic solubility assay protocol, widely used in early discovery for its high-throughput nature, which relies on precipitating the compound from a DMSO stock solution into an aqueous buffer.[2]

Protocol 1: Kinetic Aqueous Solubility via Nephelometry

This method assesses solubility by measuring the formation of precipitate (light scattering) when a compound, dissolved in DMSO, is introduced into an aqueous buffer.[2]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

-

Addition to Buffer: Using a liquid handler, add a small, fixed volume (e.g., 5 µL) of each DMSO concentration to a larger volume (e.g., 245 µL) of Phosphate-Buffered Saline (PBS) at pH 7.4 in a clear-bottom 96-well plate. This results in a final DMSO concentration of 2%.

-

Equilibration: Seal the plate and incubate at room temperature (25°C) for 2 hours with gentle agitation to allow for precipitation to reach equilibrium.

-

Measurement: Place the plate in a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

-

Data Analysis: The solubility limit is defined as the highest concentration that does not produce a significant increase in light scattering compared to a buffer/DMSO blank.

System Validation: A control compound with known low solubility (e.g., Miconazole) and high solubility (e.g., Metoprolol) should be run in parallel to validate the assay performance.

Workflow for Kinetic Solubility Assay

Caption: Workflow for determining kinetic aqueous solubility.

Section 2: Lipophilicity Assessment (LogP)

Expert Insight: The octanol-water partition coefficient (P) is the definitive measure of a compound's lipophilicity. Expressed as LogP, it is a critical predictor of a drug's ability to cross biological membranes. The Shake-Flask method, outlined in OECD Guideline 107, remains the gold standard for its direct and unambiguous measurement.[4] A LogP between 1 and 3 is often considered optimal for oral drug absorption.

Protocol 2: LogP Determination by the Shake-Flask Method

This protocol directly measures the equilibrium distribution of this compound between n-octanol and water.[5]

Methodology:

-

Solvent Saturation: Pre-saturate n-octanol with water and water (or PBS, pH 7.4) with n-octanol by mixing them vigorously for 24 hours, followed by a 24-hour separation period. This prevents volume changes during the experiment.

-

Test Solution Preparation: Dissolve a known amount of this compound in the pre-saturated aqueous phase to create a stock solution of known concentration (C_initial). The concentration should be quantifiable by a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

Partitioning: In a separatory funnel or suitable vessel, combine a precise volume of the aqueous stock solution with a precise volume of the pre-saturated n-octanol (e.g., 1:1 v/v).[6]

-

Equilibration: Shake the vessel vigorously for 30 minutes at a constant temperature (e.g., 25°C) to ensure thorough mixing and partitioning.[4][6]

-

Phase Separation: Allow the phases to separate completely. To ensure a clean separation, centrifuge the mixture if emulsions form.[5]

-

Quantification: Carefully sample the aqueous phase and measure the final concentration of this compound (C_aqueous).

-

Calculation:

-

The concentration in the octanol phase is determined by mass balance: C_octanol = (C_initial - C_aqueous) * (V_aqueous / V_octanol)

-

The partition coefficient (P) is the ratio: P = C_octanol / C_aqueous

-

LogP is the base-10 logarithm of P: LogP = log₁₀(P)

-

System Validation: The total amount of the compound recovered from both phases should be within 90-110% of the initial amount to ensure mass balance and validate the experiment.[4]

Workflow for Shake-Flask LogP Determination

Caption: OECD-compliant workflow for LogP determination.

Section 3: pKa Determination

Expert Insight: The secondary amine within the this compound structure is basic and will be protonated to varying degrees depending on the pH. The pKa value quantifies this behavior.[3] Knowing the pKa is crucial because the charge state of a molecule profoundly affects its solubility, permeability, and interaction with its biological target. Potentiometric titration is the most accurate and direct method for determining pKa values.[7]

Protocol 3: pKa Determination by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the resulting pH change.[3]

Methodology:

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in deionized water or a solution of constant ionic strength (e.g., 0.15 M KCl).[3]

-

Titration Setup: Place the solution in a thermostatted vessel on a magnetic stirrer. Immerse a calibrated pH electrode into the solution.[3]

-

Titration: Since this compound is a base, the titrant will be a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments using an automated burette.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the solution to equilibrate at each step.[7]

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added. This generates a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

-

The pKa is the pH at the half-equivalence point (the point where half of the volume of titrant needed to reach the equivalence point has been added).[7]

-

System Validation: The titration of a known standard (e.g., Tris buffer) should be performed to confirm the calibration of the pH meter and the concentration of the titrant.

Section 4: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, its structure suggests handling precautions similar to those for other substituted pyrrolidines and aliphatic amines.

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[8]

-

Personal Protective Equipment (PPE): Wear standard PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[9]

-

Handling: Avoid contact with skin, eyes, and clothing.[8][10] Wash hands thoroughly after handling.[9]

-

Spills: In case of a spill, absorb with an inert material (e.g., sand, diatomaceous earth) and place in an appropriate container for disposal.[10] Prevent entry into drains and waterways.[10]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

-

Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. (2018). PMC. Available from: [Link]

-

Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. (2020). Journal of Chemical & Engineering Data. Available from: [Link]

-

Standard Operating Procedure for solubility testing. (2021). European Union Reference Laboratory for alternatives to animal testing. Available from: [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Available from: [Link]

-

Experimental Determination of the Octanol-Water Partition Coefficient for Acetophenone and Atrazine. (N.D.). Westminster College. Available from: [Link]

-

Standard Test Method for Measurements of Aqueous Solubility. (2010). ASTM International. Available from: [Link]

-

No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. (2008). ResearchGate. Available from: [Link]

-

3-Pyrroline synthesis. (N.D.). Organic Chemistry Portal. Available from: [Link]

-

DETERMINATION OF n-OCTANOL/WATER PARTITION COEFFICIENT. (N.D.). Regulations.gov. Available from: [Link]

-

Safety Data Sheet: N-Butyl-2-pyrrolidone. (N.D.). Carl ROTH. Available from: [Link]

-

Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. (1970). ACS Publications. Available from: [Link]

-

Experimental Measurements of Octanol-Water Partition Coefficients of Ionic Liquids. (2012). ResearchGate. Available from: [Link]

-

Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. (2012). PMC, NIH. Available from: [Link]

-

Synthesis of (3R)-carboxy pyrrolidine (a beta-proline analogue) and its oligomer. (2002). PubMed. Available from: [Link]

-

A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. (2001). ResearchGate. Available from: [Link]

-

APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). (N.D.). ECETOC. Available from: [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. Available from: [Link]

-

Tert-butyl 3-oxopyrrolidine-1-carboxylate. (N.D.). PubChem. Available from: [Link]

-

(3R)-(+)-3-(tert-Butoxycarbonylamino)pyrrolidine. (N.D.). PubChem. Available from: [Link]

Sources

- 1. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aqueous Solubility Assay - Enamine [enamine.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. pubs.acs.org [pubs.acs.org]

- 5. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 6. rc.usf.edu [rc.usf.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. aksci.com [aksci.com]

- 10. carlroth.com [carlroth.com]

An In-Depth Technical Guide to 3-Butoxypyrrolidine: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-Butoxypyrrolidine, a derivative of the medicinally significant pyrrolidine scaffold. While a specific CAS number for this compound is not prominently cataloged, indicating its status as a novel or less common research chemical, this document will extrapolate its synthesis, properties, and potential applications from established chemical principles and the well-documented behavior of analogous 3-substituted pyrrolidines. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in medicinal chemistry, often referred to as a "privileged scaffold".[1][2] Its prevalence in numerous natural alkaloids, such as nicotine and hygrine, and a wide array of FDA-approved drugs underscores its therapeutic importance.[2][3] The significance of the pyrrolidine motif stems from several key features:

-

Three-Dimensionality: The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of pharmacophore space compared to flat, aromatic systems. This three-dimensional structure can lead to enhanced binding affinity and selectivity for biological targets.[1]

-

Stereochemical Complexity: The presence of chiral centers on the pyrrolidine ring allows for the synthesis of stereoisomers with distinct biological activities and pharmacological profiles.[1]

-

Physicochemical Modulation: The pyrrolidine ring serves as a versatile template for a wide range of chemical modifications, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.[4][5]

This compound, which features a butoxy group at the 3-position, represents a specific modification of this core structure. The introduction of the ether linkage and the butyl chain is expected to significantly influence the molecule's lipophilicity and hydrogen bonding capacity, thereby modulating its pharmacokinetic and pharmacodynamic properties.

Synthesis of this compound: A Strategic Approach

The most direct and logical synthetic route to this compound is through the O-alkylation of a suitable 3-hydroxypyrrolidine precursor. The Williamson ether synthesis is the classic and most appropriate method for this transformation.[6][7]

Mechanistic Insight: The Williamson Ether Synthesis

The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[8] In this reaction, an alkoxide ion acts as the nucleophile, attacking an electrophilic carbon atom of an alkyl halide and displacing the halide leaving group.[6][8] For the synthesis of this compound, this translates to the reaction of a 3-pyrrolidinoxide intermediate with a butyl halide.

A critical consideration in the synthesis of 3-alkoxypyrrolidines is the presence of the secondary amine within the pyrrolidine ring. This nitrogen is also nucleophilic and can compete with the hydroxyl group in the alkylation reaction, leading to N-alkylation as a significant side product.[9] To ensure selective O-alkylation, the pyrrolidine nitrogen must be protected with a suitable protecting group prior to the etherification step. The tert-butoxycarbonyl (Boc) group is a common and effective choice for this purpose due to its stability under basic conditions and its ease of removal under acidic conditions.

Experimental Workflow

The synthesis of this compound can be conceptualized as a three-stage process:

-

N-Protection of 3-Hydroxypyrrolidine: Reaction of 3-hydroxypyrrolidine with di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc-3-hydroxypyrrolidine.

-

O-Alkylation (Williamson Ether Synthesis): Deprotonation of the hydroxyl group of N-Boc-3-hydroxypyrrolidine with a strong base to form the alkoxide, followed by reaction with a butyl halide (e.g., 1-bromobutane).

-

N-Deprotection: Removal of the Boc group to yield the final product, this compound.

Detailed Experimental Protocol

Stage 1: Synthesis of tert-butyl 3-hydroxy-1-pyrrolidinecarboxylate (N-Boc-3-hydroxypyrrolidine)

-

Dissolve 3-hydroxypyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, for example, triethylamine (1.1 eq), to the solution.

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water and perform a standard aqueous workup.

-

Purify the crude product by column chromatography on silica gel to obtain pure N-Boc-3-hydroxypyrrolidine.

Stage 2: Synthesis of tert-butyl 3-butoxy-1-pyrrolidinecarboxylate (Williamson Ether Synthesis)

-

To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous THF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

-

Add 1-bromobutane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to reflux and maintain for 4-12 hours, monitoring for the disappearance of the starting material.

-

After cooling to room temperature, carefully quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield N-Boc-3-butoxypyrrolidine.

Stage 3: Synthesis of this compound (N-Deprotection)

-

Dissolve N-Boc-3-butoxypyrrolidine (1.0 eq) in DCM.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane.

-

Stir the mixture at room temperature for 1-4 hours.

-

Monitor the reaction for the consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

Dissolve the residue in water and basify with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10.

-

Extract the free amine product with an organic solvent, dry the organic layer, and concentrate to obtain this compound. The product may be further purified by distillation if necessary.

Physicochemical Properties: A Predictive Analysis

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.[10][11] While experimental data for this compound is not available, we can predict its key properties based on its structure.

| Property | Predicted Value/Range | Rationale for Drug Discovery |

| Molecular Weight | ~143.24 g/mol | Well within the "rule of five" guidelines for good oral bioavailability. |

| cLogP | ~1.0 - 1.5 | Increased lipophilicity compared to 3-hydroxypyrrolidine, potentially improving membrane permeability. Still in a range that balances solubility and permeability.[12] |

| Topological Polar Surface Area (TPSA) | ~21.2 Ų | The ether oxygen and the secondary amine nitrogen contribute to the polar surface area, which is important for interactions with biological targets and for solubility. |

| Hydrogen Bond Donors | 1 (the N-H group) | The presence of a hydrogen bond donor is crucial for target recognition. |

| Hydrogen Bond Acceptors | 2 (the N and O atoms) | The ability to accept hydrogen bonds influences solubility and target binding. |

| Rotatable Bonds | 3 | A low number of rotatable bonds suggests conformational rigidity, which can be advantageous for binding affinity by reducing the entropic penalty upon binding.[11] |

The Role of this compound in Drug Development

The pyrrolidine scaffold is a versatile building block in the synthesis of a wide range of biologically active compounds, including antibacterial, antiviral, anticancer, and anti-inflammatory agents.[2][13] The introduction of a 3-butoxy substituent can serve several strategic purposes in drug design:

-

Lipophilicity Modulation: The butyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This is a critical parameter for drugs targeting the central nervous system.

-

Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than an ester or a free hydroxyl group, potentially leading to a longer half-life in vivo.

-

Structural Scaffolding: The butoxy group can act as a handle for further chemical modification or as a vector to position other functional groups in a specific orientation for optimal target engagement.

Safety and Handling

Given the lack of specific safety data for this compound, it is prudent to handle this compound with the same precautions as for its parent compound, pyrrolidine, and other cyclic amines. Pyrrolidine is classified as a flammable, corrosive, and harmful substance.[3][14][15]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.[16]

-

Fire Safety: Keep away from open flames and other ignition sources, as it is likely to be a flammable liquid.[14]

-

Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This compound emerges as a promising, albeit underexplored, building block for drug discovery. Its synthesis is readily achievable through established methodologies like the Williamson ether synthesis, with careful consideration for the protection of the pyrrolidine nitrogen. The introduction of the butoxy group at the 3-position offers a strategic means to modulate the physicochemical properties of the pyrrolidine scaffold, potentially leading to improved pharmacokinetic profiles and novel biological activities. As the demand for three-dimensional and structurally diverse molecules in drug development continues to grow, derivatives such as this compound represent a valuable addition to the medicinal chemist's toolkit.

References

- Google Patents. (n.d.). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

-

Wikipedia. (2024). Pyrrolidine. Retrieved from [Link]

-

ResearchGate. (2009). Physicochemical and pharmacokinetic properties of some centrally acting antihypertensives. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Retrieved from [Link]

-

Springer. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Retrieved from [Link]

-

Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

-

ResearchGate. (2011). Studies on pyrrolidinones. Synthesis of 4,5-fused-3-hydroxypyridinyl-2-propionic acid derivatives. Retrieved from [Link]

-

ResearchGate. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrrolidine. Retrieved from [Link]

-

YouTube. (2018). Williamson Ether Synthesis. Retrieved from [Link]

-

New Jersey Department of Health. (1999). HAZARD SUMMARY - Pyrrolidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2001). Preparation of (R)- and (S)-N-protected 3-hydroxypyrrolidines by hydroxylation with Sphingomonas sp. HXN-200, a highly active, regio- and stereoselective, and easy to handle biocatalyst. Retrieved from [Link]

-

SciSpace. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis. Retrieved from [Link]

-

ChemRxiv. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). O-Dealkylation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Retrieved from [Link]

-

ResearchGate. (2007). The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides. Retrieved from [Link]

-

YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 4. wisdomlib.org [wisdomlib.org]

- 5. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. gold-chemistry.org [gold-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 10. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. nj.gov [nj.gov]

An In-Depth Technical Guide to 3-Butoxypyrrolidine: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-Butoxypyrrolidine, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, explore robust synthetic methodologies, and discuss its emerging applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound is a substituted pyrrolidine, a five-membered nitrogen-containing heterocycle. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The introduction of a butoxy group at the 3-position modifies the molecule's polarity, lipophilicity, and hydrogen bonding capacity, offering a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.[3]

Below is a summary of the key physicochemical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C8H17NO | [4] |

| Molecular Weight | 143.23 g/mol | [4] |

| CAS Number | 946715-13-5 | [4] |

| Appearance | (Predicted) Colorless to pale yellow liquid | N/A |

| Boiling Point | (Predicted) ~180-200 °C | N/A |

| Solubility | Soluble in most organic solvents | N/A |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through several routes. A common and efficient method involves the Williamson ether synthesis, starting from a suitable protected 3-hydroxypyrrolidine derivative. The choice of protecting group for the pyrrolidine nitrogen is crucial to prevent side reactions and ensure a high yield of the desired product. The tert-butoxycarbonyl (Boc) group is a frequently employed protecting group due to its stability under various reaction conditions and its facile removal under acidic conditions.

A representative synthetic workflow is depicted below:

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-Boc-3-hydroxypyrrolidine

-

To a solution of 3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM, 5 volumes), add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in DCM (2 volumes).

-

Allow the reaction to warm to room temperature and stir for 5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxypyrrolidine.

Step 2: Synthesis of N-Boc-3-butoxypyrrolidine

-

To a suspension of sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 10 volumes) at 0 °C, add a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in THF (5 volumes) dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add 1-bromobutane (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain N-Boc-3-butoxypyrrolidine.

Step 3: Synthesis of this compound

-

Dissolve N-Boc-3-butoxypyrrolidine (1.0 eq) in DCM (5 volumes).

-

Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature for 2 hours.

-

Monitor the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and basify with aqueous sodium hydroxide to pH > 12.

-

Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to afford this compound.

Reactivity and Chemical Properties

The chemical reactivity of this compound is primarily governed by the secondary amine of the pyrrolidine ring. This amine is nucleophilic and can participate in a variety of chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules.

Caption: Key reactions of this compound.

The butoxy ether linkage is generally stable under most reaction conditions used to modify the pyrrolidine nitrogen. However, it can be cleaved under harsh acidic conditions.

Applications in Drug Discovery and Development

The pyrrolidine ring system is a cornerstone of modern medicinal chemistry.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for optimal interaction with biological targets.[2] The incorporation of a 3-butoxy group can enhance a molecule's lipophilicity, potentially improving its ability to cross cell membranes and the blood-brain barrier.

The versatility of the this compound scaffold makes it an attractive building block for the synthesis of novel therapeutic agents across various disease areas, including oncology, infectious diseases, and central nervous system disorders. The secondary amine provides a convenient handle for the introduction of diverse functional groups, enabling the rapid generation of compound libraries for high-throughput screening.

For instance, substituted pyrrolidines have been investigated as inhibitors of various enzymes and receptors. The butoxy group can engage in hydrophobic interactions within the target's binding pocket, contributing to the overall binding affinity and selectivity of the drug candidate.

Caption: Role of this compound in drug-target interaction.

Safety and Handling

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its straightforward synthesis and the modifiable secondary amine make it an attractive scaffold for the creation of novel small molecules with diverse therapeutic potential. A thorough understanding of its properties, synthesis, and reactivity is essential for medicinal chemists seeking to leverage this promising intermediate in their research endeavors.

References

-

Autech Industry Co., Limited. This compound. [Link]

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937. [Link]

- Google Patents. CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.

-

ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]

-

PubChem. Tert-butyl 3-oxopyrrolidine-1-carboxylate. [Link]

-

Organic Chemistry Portal. Synthesis of 3-pyrrolines. [Link]

-

Carl ROTH. Safety Data Sheet: N-Butyl-2-pyrrolidone. [Link]

-

PubChem. 3-Methoxypyrrolidine. [Link]

-

PubChem. 1-Buta-1,3-dienyl-pyrrolidine. [Link]

- Google Patents. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

-

Frontiers in Pharmacology. (2024). Editorial: Application of PKPD modeling in drug discovery and development. [Link]

-

Royal Society of Chemistry. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. [Link]

-

PubChem. 3-Methylpyrrolidine. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 3. Frontiers | Editorial: Application of PKPD modeling in drug discovery and development [frontiersin.org]

- 4. labsolu.ca [labsolu.ca]

- 5. tcichemicals.com [tcichemicals.com]

- 6. carlroth.com [carlroth.com]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

A Technical Guide to the Solubility Characterization of 3-Butoxypyrrolidine for Research and Pharmaceutical Development

This guide provides a comprehensive framework for understanding and determining the solubility of 3-Butoxypyrrolidine, a crucial parameter for its application in research, particularly in drug development and chemical synthesis. Given the limited publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles and a robust experimental methodology to empower researchers to generate reliable and reproducible data.

Introduction: The Critical Role of Solubility

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous system, is a cornerstone of chemical and pharmaceutical science.[1] For a compound like this compound, understanding its solubility is paramount for several reasons:

-

Drug Discovery and Development: Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise therapeutic efficacy.[1][2][3] Any drug intended for oral administration must first dissolve in the aqueous environment of the gastrointestinal tract to be absorbed into systemic circulation.[1][2]

-

Formulation Science: Developing a stable and effective pharmaceutical formulation, whether for oral, injectable, or topical use, is critically dependent on the active pharmaceutical ingredient's (API) solubility.

-

Chemical Synthesis: As a reagent or intermediate, its solubility in various organic solvents dictates the choice of reaction media, influences reaction rates, and simplifies purification processes.[4]

-

Assay Quality: Insufficient solubility can lead to the precipitation of test compounds in in vitro assays, resulting in unreliable and misleading data that can derail research programs.[3][5][6]

This guide will delve into the structural features of this compound that govern its solubility and provide a detailed, field-proven protocol for its experimental determination.

Physicochemical Profile and Predicted Solubility Behavior

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | Pyrrolidine (Reference Compound) |

| Molecular Formula | C₈H₁₇NO | C₄H₉N[7] |

| Molecular Weight | 143.23 g/mol | 71.12 g/mol [7] |

| Structure | A pyrrolidine ring with a butyl ether substituent at the 3-position. | Saturated 5-membered nitrogen heterocycle.[8] |

| Key Functional Groups | Secondary amine (basic), Ether (H-bond acceptor), Alkyl chain (lipophilic). | Secondary amine (basic).[7] |

| Predicted pKa (Conjugate Acid) | ~11.27 (Aqueous) | 11.27 (Aqueous)[8] |

| Predicted Water Solubility | Moderately soluble; expected to be significantly lower than pyrrolidine due to the lipophilic butyl group. | Miscible[7][8] |

| Predicted Organic Solvent Solubility | High solubility in polar organic solvents (e.g., Methanol, Ethanol) and non-polar solvents (e.g., Chloroform, Ether). | Soluble in alcohol, ether, chloroform.[7] |

Structural Analysis and Causality

This compound is an amphiphilic molecule, possessing both polar and non-polar characteristics. This duality is the primary determinant of its solubility profile.

-

The Polar "Head": The pyrrolidine ring contains a secondary amine. This nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor and a Brønsted-Lowry base.

-

The Non-Polar "Tail": The n-butoxy group (-O-(CH₂)₃CH₃) is a lipophilic (oil-loving) alkyl chain that will favorably interact with non-polar solvents via van der Waals forces.

This structure suggests that this compound will exhibit moderate solubility in both aqueous and organic media. The miscibility of the parent compound, pyrrolidine, in water is driven by the strong hydrogen bonding of the N-H group.[7][8] The addition of the four-carbon butyl chain in this compound significantly increases its lipophilicity, thereby reducing its affinity for the highly polar hydrogen-bonding network of water.

The Impact of pH on Aqueous Solubility

The basicity of the pyrrolidine nitrogen is the most critical factor influencing aqueous solubility.

-

In Neutral or Basic Conditions (pH > pKa): The amine will be predominantly in its neutral, un-ionized form (R₂NH). Its aqueous solubility will be limited by the balance between the polar amine and the non-polar butyl group.

-

In Acidic Conditions (pH < pKa): The amine will be protonated to form a pyrrolidinium salt (R₂NH₂⁺). This ionization introduces a formal positive charge, dramatically increasing the molecule's polarity and its ability to interact with water molecules. Consequently, the aqueous solubility of this compound is expected to increase significantly at lower pH. The pKa of the conjugate acid of pyrrolidine is approximately 11.3, and this compound is expected to have a similar value.[8]

This pH-dependent solubility is a key characteristic that must be considered in any experimental design, from formulation to biological assays.[5]

Gold Standard Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain definitive and reliable solubility data, the shake-flask method is the universally recognized gold standard.[9] This method measures the thermodynamic (or equilibrium) solubility , which represents the true saturation point of a compound in a solvent after equilibrium has been reached.[5][10] This is distinct from kinetic solubility measurements, which can often overestimate true solubility.[9]

The following protocol is a self-validating system designed for accuracy and reproducibility.

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Methodology

Materials:

-

This compound (solid or oil)

-

Selected solvents (e.g., Phosphate-buffered saline pH 7.4, deionized water, ethanol) of HPLC grade or higher.[11]

-

2 mL glass vials with screw caps

-

Orbital shaker or vial roller system in a temperature-controlled environment

-

Centrifuge or syringe filters (e.g., 0.45 µm PVDF)

-

Calibrated analytical balance

-

HPLC system with a UV detector

Protocol:

-

Preparation of Test Vials:

-

Accurately weigh an excess amount of this compound (e.g., 2-5 mg) directly into a 2 mL glass vial.[12] The key is to ensure that undissolved solid will remain at the end of the experiment, confirming saturation.[9]

-

Causality: Adding a known excess ensures that the resulting solution reaches its maximum saturation point. Failing to achieve a suspension will lead to an underestimation of solubility.

-

-

Solvent Addition:

-

Add a precise volume (e.g., 1.0 mL) of the desired pre-equilibrated solvent (e.g., DPBS, pH 7.4) to the vial.[6]

-

Prepare at least three replicate vials for each solvent to ensure statistical validity.

-

-

Equilibration (The "Shake-Flask" Step):

-

Securely cap the vials.

-

Place the vials on an orbital shaker or rotator in an incubator set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached. A minimum of 18-24 hours is standard for thermodynamic solubility.[10][12]

-

Causality: Equilibrium is a state where the rate of dissolution equals the rate of precipitation. Shorter incubation times may measure kinetic solubility, which is often higher and less stable than true thermodynamic solubility.[9] The constant agitation maximizes the surface area of the solid in contact with the solvent.

-

-

Phase Separation:

-

After incubation, visually confirm that a small amount of undissolved solid remains in each vial. This is a critical self-validating check.[9]

-

Carefully remove the vials from the shaker. Let them stand for 30 minutes to allow larger particles to settle.

-

To separate the saturated supernatant from the excess solid, either:

-

Filtration: Withdraw the supernatant using a syringe and pass it through a chemical-resistant syringe filter (e.g., 0.45 µm PVDF) into a clean HPLC vial. Discard the first few drops to saturate any binding sites on the filter membrane.

-

Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes. Carefully pipette the clear supernatant into a clean HPLC vial, avoiding any disturbance of the solid pellet.[6]

-

-

Causality: This step is critical to prevent solid particles from entering the analytical instrument, which would falsely inflate the measured concentration.

-

-

Quantification:

-

Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO or Methanol).

-

Create a calibration curve by making serial dilutions of the stock solution with the same solvent used in the shake-flask experiment.

-

Analyze the calibration standards and the saturated supernatant samples by a validated analytical method, typically HPLC-UV.[5]

-

Calculate the concentration of this compound in the saturated supernatant by interpolating its response against the calibration curve. This concentration is the thermodynamic solubility.

-

Interpreting Solubility: A Framework

The solubility of this compound is governed by the interplay between its structure and the properties of the solvent, a concept often summarized as "like dissolves like."

Logical Relationships in Solubility

Caption: Relationship between molecular features and solvent affinity.

Table 2: Predicted Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Example(s) | Dominant Intermolecular Force | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Hydrogen Bonding | Moderate to High | The pyrrolidine N-H can both donate and accept H-bonds, and the ether oxygen can accept them. The butyl chain limits miscibility, especially in water. |

| Polar Aprotic | DMSO, Acetonitrile (ACN) | Dipole-Dipole | High | These solvents can accept H-bonds and have strong dipoles that interact well with the polar ring, while also accommodating the non-polar tail. |

| Non-Polar | Hexane, Toluene, Chloroform | Van der Waals Forces | Moderate to High | The lipophilic butoxy tail will have a strong affinity for these solvents. The polar ring reduces miscibility compared to a simple alkane. |

| Aqueous Acid | pH 2 Buffer (e.g., HCl) | Ion-Dipole | Very High | Protonation of the amine creates a highly polar salt, which is strongly solvated by water molecules.[13] |

Conclusion

While a definitive, pre-existing database on the solubility of this compound is sparse, its physicochemical properties can be reliably predicted from its amphiphilic structure. Its solubility is characterized by a significant dependence on pH in aqueous media and broad compatibility with a range of organic solvents. For researchers and drug developers, direct experimental determination is essential for generating the actionable data required for formulation, synthesis, and reliable biological screening. The shake-flask method detailed herein provides a robust, self-validating, and authoritative protocol to establish the thermodynamic solubility of this compound, ensuring data integrity and advancing scientific discovery.

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. Available at: [Link]

-

Wikipedia. Pyrrolidine. Available at: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available at: [Link]

-

National Center for Biotechnology Information. 3-Methoxypyrrolidine. PubChem Compound Summary for CID 11355447. Available at: [Link]

-

Farmacia Hospitalaria. The Importance of Solubility for New Drug Molecules. Available at: [Link]

-

Journal of Medical Pharmaceutical and Allied Sciences. IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Available at: [Link]

-

Aapptec Peptides. Ethyl (hydroxyimino)cyanoacetate; CAS 3849-21-6; OxymaPure. Available at: [Link]

-

American Chemistry Council. Overview -1,3-Butadiene Physical and Chemical Properties. Available at: [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

-

ResearchGate. The Importance of Solubility for New Drug Molecules. Available at: [Link]

-

Merck Index. Pyrrolidine. Available at: [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

ISRN Pharmaceutics. DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. Available at: [Link]

-

Domainex. Thermodynamic Solubility Assay. Available at: [Link]

-

ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Available at: [Link]

-

BioDuro. ADME Solubility Assay. Available at: [Link]

-

Chemistry Stack Exchange. What is the pKaH of pyrrole?. Available at: [Link]

-

Scent.vn. Pyrrolidine (CAS 123-75-1): Odor profile, Properties, & IFRA compliance. Available at: [Link]

-

National Center for Biotechnology Information. Table 4-2, Physical and Chemical Properties of 1,3-Butadiene. Available at: [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jmpas.com [jmpas.com]

- 3. ucd.ie [ucd.ie]

- 4. chemimpex.com [chemimpex.com]

- 5. evotec.com [evotec.com]

- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 7. Pyrrolidine [drugfuture.com]

- 8. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. bioassaysys.com [bioassaysys.com]

- 13. (3R)-3-(tert-butoxy)pyrrolidine, oxalic acid|233.26 g/mol [benchchem.com]

Spectroscopic Characterization of 3-Butoxypyrrolidine: A Technical Guide for Drug Development Professionals

Introduction: The Analytical Imperative for Novel N-Heterocycles

In the landscape of modern drug discovery, N-heterocyclic compounds are of paramount importance, forming the structural core of a vast array of therapeutic agents.[1][2] 3-Butoxypyrrolidine, an emerging building block, presents a unique combination of a cyclic amine and an ether linkage, bestowing upon it properties that are highly valuable in the synthesis of novel chemical entities. A thorough understanding of its molecular structure and purity is a prerequisite for its effective use in pharmaceutical research and development. This technical guide provides an in-depth analysis of the spectroscopic techniques essential for the comprehensive characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices, ensuring robust and reliable analytical outcomes.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[3] For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their connectivity within the molecule. The ether linkage and the pyrrolidine ring create a unique electronic environment, influencing the chemical shifts of adjacent protons.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (J) in Hz |

| H-1' (OCH₂) | 3.45 - 3.55 | Triplet (t) | 2H | 6.5 |

| H-3 | 3.90 - 4.00 | Multiplet (m) | 1H | - |

| H-2, H-5 (CH₂) | 2.80 - 3.00 | Multiplet (m) | 4H | - |

| H-4 (CH₂) | 1.90 - 2.10 | Multiplet (m) | 2H | - |

| H-2' (CH₂) | 1.50 - 1.60 | Multiplet (m) | 2H | 7.0 |

| H-3' (CH₂) | 1.35 - 1.45 | Multiplet (m) | 2H | 7.5 |

| H-4' (CH₃) | 0.90 - 0.95 | Triplet (t) | 3H | 7.5 |

| NH | 1.70 - 1.90 | Broad Singlet (br s) | 1H | - |

Causality Behind Experimental Choices:

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[4] For amines, it's important to note that the NH proton signal can be broad and its chemical shift can vary with concentration and temperature due to hydrogen bonding and exchange phenomena.[5]

-

Field Strength: A high-field instrument (e.g., 500 MHz) is recommended to achieve better signal dispersion, which is crucial for resolving the complex multiplets of the pyrrolidine ring protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments.[6]

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-3 | 75.0 - 77.0 |

| C-1' (OCH₂) | 70.0 - 72.0 |

| C-2, C-5 | 45.0 - 47.0 |

| C-4 | 30.0 - 32.0 |

| C-2' | 31.0 - 33.0 |

| C-3' | 19.0 - 21.0 |

| C-4' | 13.5 - 14.5 |

Expertise in Interpretation: The chemical shifts are influenced by the electronegativity of the neighboring atoms. The carbon atom attached to the oxygen (C-3) and the carbon of the butoxy group also attached to oxygen (C-1') are significantly downfield due to the deshielding effect of the oxygen atom.[7]

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Ensure the solution is homogeneous.

-

-

Instrument Setup:

-

Use a 500 MHz (or higher) NMR spectrometer.

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using standard parameters (e.g., 32 scans, 1-2 second relaxation delay).

-

Acquire a ¹³C NMR spectrum using proton decoupling (e.g., 1024 scans).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the ¹H NMR signals and determine the multiplicities and coupling constants.

-

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[8][9]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3300 - 3500 | N-H stretch | Medium, broad |

| 2850 - 3000 | C-H stretch (aliphatic) | Strong |

| 1050 - 1150 | C-O stretch (ether) | Strong |

| 1100 - 1250 | C-N stretch (amine) | Medium |

Trustworthiness of the Method: The presence of a strong absorption band in the 1050-1150 cm⁻¹ region is a key indicator of the ether linkage, while the broad absorption in the 3300-3500 cm⁻¹ range is characteristic of the N-H stretch of the secondary amine.[7][10]

Experimental Protocol: FTIR Analysis (Neat Liquid)

-

Sample Preparation:

-

As this compound is a liquid, the simplest method is to run a neat sample.

-

Place a small drop of the liquid onto a salt plate (e.g., KBr or NaCl).

-

Place a second salt plate on top to create a thin film.[11][12]

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the crystal.[13]

-

-

Data Acquisition:

-

Place the sample holder in the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample holder or clean ATR crystal.

-

Acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify and label the major absorption bands and correlate them to the corresponding functional groups.

-

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a powerful tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[14]

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 143.23 (Calculated for C₈H₁₇NO)

-

Key Fragmentation Pathways:

Predicted Key Fragments

| m/z | Possible Fragment Structure | Fragmentation Pathway |

| 114 | [M - C₂H₅]⁺ | Loss of an ethyl group from the pyrrolidine ring |

| 86 | [M - C₄H₉O]⁺ | Loss of the butoxy group |

| 70 | [C₄H₈N]⁺ | Alpha-cleavage at the pyrrolidine ring |

| 57 | [C₄H₉]⁺ | Butyl cation |

Authoritative Grounding in Fragmentation: The fragmentation of cyclic ethers and amines under EI conditions is well-documented.[14][15][16] The initial ionization often occurs at the lone pair of electrons on the nitrogen or oxygen atom, followed by predictable cleavage patterns to form stable carbocations or radical cations.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

-

-

Instrumentation:

-

Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Scan Range: m/z 40-400

-

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

-

IV. Integrated Spectroscopic Analysis Workflow

A cohesive analytical strategy is crucial for the unambiguous identification and characterization of this compound. The following workflow outlines the logical progression of these spectroscopic techniques.

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Conclusion

The synergistic application of NMR, IR, and MS provides a comprehensive and robust analytical framework for the characterization of this compound. ¹H and ¹³C NMR confirm the molecular structure and connectivity, IR spectroscopy verifies the presence of key functional groups (amine and ether), and mass spectrometry determines the molecular weight and provides corroborative structural information through fragmentation analysis. Adherence to the detailed protocols and an understanding of the underlying principles outlined in this guide will enable researchers to confidently ascertain the identity and purity of this valuable synthetic intermediate, thereby ensuring the integrity of their drug discovery and development endeavors.

References

- Bavane, R. G., Khairnar, Y. N., & Jethave, G. N. (2023). Spectroscopic studies of some n-heterocyclic compounds. Journal of Technology, 11(8), 126-133.

-

Li, X., Plotkina, N., & Bryksin, J. (2024). Quantitation of Bupropion in Urine by Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology, 2737, 113–121. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Dage, J., Snavely, D. L., & Walters, V. A. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Defense Technical Information Center. [Link]

-

Al-Iraqi, M. A. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Organic Magnetic Resonance, 23(10), 851-853. [Link]

-

Rotavera, B., et al. (2020). Electron-Impact Mass Spectrometry of Cyclic Ethers. International Journal of Mass Spectrometry, 456, 116401. [Link]

-

Yu, H., et al. (2018). Solvent chemistry: NMR analysis and studies for amine–CO 2 –H 2 O systems with vapor–liquid equilibrium modeling for CO 2 capture processes. International Journal of Greenhouse Gas Control, 74, 137-148. [Link]

-

Lee, Y., et al. (2018). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. The Journal of Chemical Physics, 149(13), 134301. [Link]

-

Zuba, D., & Byrska, B. (2016). Determination of MDPBP in postmortem blood samples by gas chromatography coupled with mass spectrometry. Forensic Science International, 266, 10-15. [Link]

-

University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Wang, L., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Journal of Analytical Methods in Chemistry, 2023, 9987624. [Link]

-

Vanhove, G., et al. (2012). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Rapid Communications in Mass Spectrometry, 26(11), 1335-1345. [Link]

-

Fiveable. (n.d.). Spectroscopy of Ethers. Retrieved from [Link]

-

Sangaraju, D., et al. (2023). Isotope Labeling Mass Spectrometry to Quantify Endogenous and Exogenous DNA Adducts and Metabolites of 1,3-Butadiene In Vivo. Chemical Research in Toxicology, 36(8), 1269-1278. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Kawahara, S., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(17), 3943. [Link]

-

ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?. Retrieved from [Link]

-

Alfa Chemistry. (n.d.). References for NMR Chemical Shifts of Common Solvent Impurities. Retrieved from [Link]

-

Nanovskaya, T. N., et al. (2012). Simultaneous quantitative determination of bupropion and its three major metabolites in human umbilical cord plasma and placental tissue using high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 903, 105-112. [Link]

-

Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]

-

Agilent. (2021). Improved Measurement of Liquid Samples Using FTIR. Retrieved from [Link]

-

Gronnow, A., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(14), 5689-5698. [Link]

-

Nichols, C. M., et al. (2016). Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 124, 190-198. [Link]

-

Dr de Bruin. (2024, May 16). 3.3.6.3 Infrared spectroscopy [Video]. YouTube. [Link]

-

Langer, C., et al. (2024). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Biogeosciences, 21(2), 405-416. [Link]

-

Hartwig, J. F., et al. (2026). Observed versus Predicted Reactivity, Selectivity, and Mechanism of Iridium Catalysts with Pyridyl Carbene Ligands for the Borylation of C–H Bonds. Journal of the American Chemical Society, 148(3), 1548-1563. [Link]

-

Jetir. (2019). NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. Retrieved from [Link]

-

Millersville University. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

El-Faham, A., et al. (2022). Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. Molecules, 27(7), 2065. [Link]

-

Rontani, J. F., et al. (2019). Electron ionization mass spectrometry fragmentation and multiple reaction monitoring quantification of autoxidation products of α-and β-amyrins in natural samples. Rapid Communications in Mass Spectrometry, 33(15), 1269-1280. [Link]

Sources

- 1. agdbmmjal.ac.in [agdbmmjal.ac.in]

- 2. jetir.org [jetir.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fiveable.me [fiveable.me]

- 8. compoundchem.com [compoundchem.com]

- 9. youtube.com [youtube.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. eng.uc.edu [eng.uc.edu]

- 12. researchgate.net [researchgate.net]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. IJMS (EI-MS, Cyclic Ethers)-2020 – The Rotavera Group [rotavera.uga.edu]

- 16. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

An In-Depth Technical Guide to the Synthesis of Novel 3-Alkoxypyrrolidine Derivatives

Foreword: The Strategic Value of the 3-Alkoxypyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring is a cornerstone of medicinal chemistry, ranking as one of the most prevalent nitrogen heterocycles in FDA-approved pharmaceuticals.[1] Its non-planar, sp³-rich structure provides an ideal framework for exploring three-dimensional chemical space, a critical strategy for enhancing target selectivity and improving physicochemical properties.[2][3] Among its many functionalized variants, the 3-alkoxypyrrolidine moiety has emerged as a particularly privileged scaffold. This substitution pattern is a key structural motif in a range of pharmacologically active agents, including drugs like Darifenacin and Barnidipine.[4] The ether linkage at the C3 position can serve as a crucial hydrogen bond acceptor, modulate lipophilicity, and impart conformational rigidity, all of which are vital for optimizing ligand-receptor interactions.

This guide provides an in-depth exploration of the core synthetic strategies for accessing these valuable derivatives. We will move beyond simple procedural lists to dissect the underlying chemical logic, offering field-proven insights into methodological choices, reaction optimization, and troubleshooting. The protocols and workflows described herein are designed to be robust and self-validating, empowering researchers and drug development professionals to confidently incorporate these essential building blocks into their discovery pipelines.

Chapter 1: Core Synthetic Paradigms

The synthesis of 3-alkoxypyrrolidines can be broadly categorized into two primary strategies: the functionalization of a pre-existing 3-hydroxypyrrolidine core and the de novo construction of the substituted ring system from acyclic precursors. The choice between these pathways is often dictated by the availability of starting materials, desired stereochemistry, and the overall complexity of the target molecule.

Figure 1: High-level overview of the primary synthetic routes to 3-alkoxypyrrolidine derivatives.

Chapter 2: O-Functionalization of 3-Hydroxypyrrolidine

The most direct route to 3-alkoxypyrrolidines involves the O-alkylation of a readily available 3-hydroxypyrrolidine precursor. This precursor can be sourced commercially or synthesized via various methods, including photoenzymatic C-H oxyfunctionalization of N-Boc-pyrrolidine.[4] Two cornerstone reactions dominate this approach: the Williamson Ether Synthesis and the Mitsunobu Reaction.

The Williamson Ether Synthesis: A Classic SN2 Approach

The Williamson ether synthesis is a robust and widely used method that proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] The reaction involves the deprotonation of the 3-hydroxyl group to form a more nucleophilic alkoxide, which then displaces a leaving group on an alkyl electrophile.

Causality Behind Experimental Choices:

-

Base Selection: A strong, non-nucleophilic base is required to fully deprotonate the alcohol without competing in the substitution reaction. Sodium hydride (NaH) is a common and effective choice as it irreversibly forms the alkoxide and hydrogen gas, driving the equilibrium forward.

-

Alkylating Agent: The success of the Williamson synthesis is highly dependent on the structure of the alkyl halide (or sulfonate). Because the reaction is an SN2 process, it works best with primary and methyl halides.[5][7] Secondary halides are less reactive and can lead to competing E2 elimination, while tertiary halides will almost exclusively yield the elimination product.

-

Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is ideal. These solvents can solvate the cation of the alkoxide but do not solvate the nucleophilic oxygen anion, thus enhancing its reactivity.

Figure 2: Workflow for the Williamson Ether Synthesis of 3-alkoxypyrrolidines.

The Mitsunobu Reaction: A Mild Alternative with Stereochemical Inversion

The Mitsunobu reaction offers a powerful alternative for forming the C-O bond under milder, neutral conditions.[8][9] It is particularly valuable for substrates sensitive to strong bases or when a specific stereochemical outcome is required. The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, a hallmark of its SN2-like mechanism.[10]

Mechanistic Insight:

The reaction is initiated by the formation of a phosphorane intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10][11] This highly reactive species activates the 3-hydroxyl group, converting it into an excellent leaving group. The nucleophile, in this case, an external alcohol (R-OH) which will form the alkoxy group, then attacks the activated carbon center, displacing the triphenylphosphine oxide and leading to the ether product with inverted stereochemistry.

Causality Behind Experimental Choices:

-

Reagent Stoichiometry: It is crucial to use a slight excess (typically 1.2-1.5 equivalents) of PPh₃ and DEAD/DIAD to ensure complete consumption of the starting alcohol.

-

Order of Addition: The standard protocol involves adding the azodicarboxylate dropwise to a cooled solution of the alcohol, nucleophile, and triphenylphosphine.[8][12] This controlled addition helps to manage the exothermic nature of the initial steps and minimize side reactions.

-

Workup and Purification: A significant challenge of the Mitsunobu reaction is the removal of byproducts, namely triphenylphosphine oxide (TPPO) and the reduced hydrazide. Purification often requires careful column chromatography, although newer fluorous-tagged reagents have been developed to simplify this process.[10]

| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |

| Conditions | Strong base (e.g., NaH) | Neutral, mild |

| Stereochemistry | Retention at the alcohol center | Inversion at the alcohol center |

| Alkyl Group Source | Alkyl Halide/Sulfonate (R-X) | Alcohol (R-OH) |

| Scope | Best for primary alkyl halides | Broad scope, including secondary alcohols |

| Key Advantage | High yields, inexpensive reagents | Stereochemical control, mild conditions |

| Key Disadvantage | Limited by steric hindrance (E2) | Byproduct removal can be difficult |

Chapter 3: De Novo Synthesis of the 3-Alkoxypyrrolidine Ring